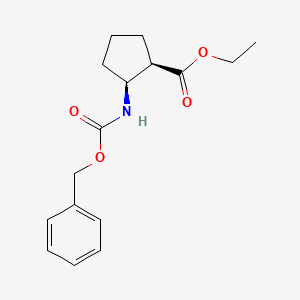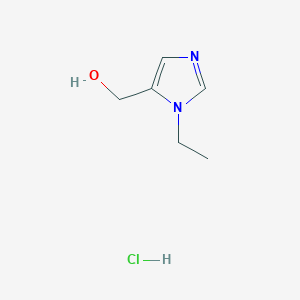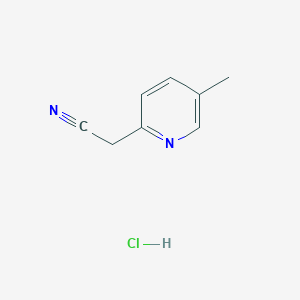![molecular formula C18H29NO5 B1431607 [(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate CAS No. 1227266-32-1](/img/structure/B1431607.png)
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate
Übersicht
Beschreibung
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is a synthetic derivative of fumagillin, a naturally secreted antibiotic from the fungus Aspergillus fumigatus fresenius. This compound is known for its potent antiangiogenic properties, which means it can inhibit the formation of new blood vessels.
Wissenschaftliche Forschungsanwendungen
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate has a wide range of scientific research applications, including:
Cancer Therapy: this compound has been extensively studied for its potential to inhibit tumor growth by restricting blood supply to the tumor.
Anti-inflammatory: This compound has demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Anti-infective: The compound has shown activity against certain infections, further expanding its potential therapeutic applications.
Anti-obesity: This compound has been studied for its potential to reduce obesity by inhibiting the formation of new blood vessels in adipose tissue.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is synthesized through a series of chemical reactions starting from fumagillin. The key steps involve the modification of the fumagillin structure to enhance its antiangiogenic properties. The synthetic route typically includes the following steps:
Epoxidation: Introduction of an epoxide group to the fumagillin molecule.
Acylation: Addition of an acyl group to form the final this compound.
The reaction conditions for these steps involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. For example, the epoxidation step may require the use of peracids or other oxidizing agents, while the acylation step may involve the use of acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the purity and concentration of this compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group in this compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can lead to the formation of diols or other oxidized derivatives. Substitution reactions can produce a variety of analogs with different functional groups, potentially enhancing the antiangiogenic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is unique in its potent antiangiogenic properties and its ability to inhibit MetAP-2 selectively. Similar compounds include:
Eigenschaften
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5/c1-11(2)5-6-13-17(3,24-13)16-15(21-4)12(23-14(20)9-19)7-8-18(16)10-22-18/h5,12-13,15-16H,6-10,19H2,1-4H3/t12-,13?,15-,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNYNIEIMYTHU-JNWLIUQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)CN)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1C(O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)CN)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)




![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)



![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
